molecular formula C11H18O2 B2664061 2-Propenoic acid, 1-ethylcyclohexyl ester CAS No. 251909-25-8

2-Propenoic acid, 1-ethylcyclohexyl ester

Cat. No.: B2664061
CAS No.: 251909-25-8
M. Wt: 182.263
InChI Key: FKWURGDTWUGDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Propenoic acid, 1-ethylcyclohexyl ester has several scientific research applications:

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and that it should not be inhaled . In case of contact, the affected area should be washed off with soap and plenty of water, and a physician should be consulted .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 1-ethylcyclohexyl ester can be synthesized through the esterification reaction between cyclohexanol and acrylic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexanol and acrylic acid are mixed in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, and the product is purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 1-ethylcyclohexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(1-ethylcyclohexyl) prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWURGDTWUGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)OC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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